1-((3-Methyloxetan-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3-Methyloxetan-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions, and an oxetane ring, which is valued for its reactivity and ability to undergo ring-opening reactions.
Preparation Methods
The synthesis of 1-((3-Methyloxetan-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Synthesis of (3-Methyloxetan-3-yl)methyl Carboxylic Esters: This is achieved through the reaction of (3-methyloxetan-3-yl)methanol with carboxylic acids or their derivatives under suitable conditions.
Formation of Triazole Ring: The carboxylic ester is then subjected to a cycloaddition reaction with azides to form the triazole ring.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-((3-Methyloxetan-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Substitution: The triazole ring can undergo substitution reactions with halogens or other electrophiles, facilitated by catalysts such as palladium.
Major products formed from these reactions include oxidized, reduced, and substituted derivatives, which can be further utilized in various applications.
Scientific Research Applications
1-((3-Methyloxetan-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide has found applications in several scientific domains:
Mechanism of Action
The mechanism of action of 1-((3-Methyloxetan-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form stable complexes with metal ions, facilitating catalytic processes, while the oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules .
Comparison with Similar Compounds
1-((3-Methyloxetan-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:
N-Methyl-1-(3-methyloxetan-3-yl)methanamine: This compound features a similar oxetane ring but differs in its amine group, leading to different reactivity and applications.
Oxetane-3-methanol: This compound lacks the triazole ring, making it less versatile in certain chemical reactions.
Oxetane-3-carboxylic acid:
The uniqueness of this compound lies in its combination of the triazole and oxetane rings, providing a balance of stability and reactivity that is valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C8H12N4O2 |
---|---|
Molecular Weight |
196.21 g/mol |
IUPAC Name |
1-[(3-methyloxetan-3-yl)methyl]triazole-4-carboxamide |
InChI |
InChI=1S/C8H12N4O2/c1-8(4-14-5-8)3-12-2-6(7(9)13)10-11-12/h2H,3-5H2,1H3,(H2,9,13) |
InChI Key |
RCPYHICKBMZMTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC1)CN2C=C(N=N2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.